![molecular formula C17H18N2O3 B3981899 4-isopropyl-N-(2-methyl-4-nitrophenyl)benzamide](/img/structure/B3981899.png)
4-isopropyl-N-(2-methyl-4-nitrophenyl)benzamide
Overview
Description
4-isopropyl-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as IMD-0354, which is a selective inhibitor of nuclear factor-kappa B (NF-κB) signaling. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and apoptosis. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
IMD-0354 is a selective inhibitor of NF-κB signaling. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immunity, and apoptosis. Inhibition of NF-κB signaling by IMD-0354 prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of its downstream target genes.
Biochemical and Physiological Effects:
IMD-0354 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines. Additionally, IMD-0354 has been shown to reduce inflammation and ameliorate disease symptoms in animal models of autoimmune disorders and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of IMD-0354 is its selectivity for NF-κB signaling, which reduces the potential for off-target effects. Additionally, IMD-0354 has been shown to enhance the anticancer activity of various chemotherapeutic agents. However, one of the limitations of IMD-0354 is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Future Directions
For the research on IMD-0354 include the development of more potent and selective inhibitors of NF-κB signaling, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various diseases. Additionally, the mechanisms underlying the anticancer activity of IMD-0354 and its potential interactions with other signaling pathways should be further investigated.
Scientific Research Applications
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB signaling plays a crucial role in the promotion of tumor growth and survival. Inhibition of NF-κB signaling by IMD-0354 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. Additionally, IMD-0354 has been shown to enhance the anticancer activity of various chemotherapeutic agents.
In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, NF-κB signaling plays a crucial role in the regulation of inflammation. Inhibition of NF-κB signaling by IMD-0354 has been shown to reduce inflammation and ameliorate disease symptoms in animal models of autoimmune disorders.
Inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are also characterized by the activation of NF-κB signaling. Inhibition of NF-κB signaling by IMD-0354 has been shown to reduce airway inflammation and improve lung function in animal models of asthma and COPD.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)13-4-6-14(7-5-13)17(20)18-16-9-8-15(19(21)22)10-12(16)3/h4-11H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYVZXDUWJORPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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